molecular formula C5H4Br3N B14246638 3,5-Dibromopyridine;hydrobromide CAS No. 382657-37-6

3,5-Dibromopyridine;hydrobromide

Cat. No.: B14246638
CAS No.: 382657-37-6
M. Wt: 317.80 g/mol
InChI Key: OISFVQQMYRFTHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Dibromopyridine;hydrobromide: is a chemical compound with the molecular formula C5H3Br2N . It is a derivative of pyridine, where two bromine atoms are substituted at the 3rd and 5th positions of the pyridine ring. This compound is often used in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

    Microreactor Method: The preparation of 3,5-dibromopyridine-N-oxide involves reacting 3,5-dibromopyridine with hydrogen peroxide in a microreactor.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Lithium Diisopropylamide (LDA): Used for lithiation reactions.

    Palladium Catalysts: Used for cross-coupling reactions.

Major Products:

Mechanism of Action

The mechanism of action of 3,5-dibromopyridine involves its ability to undergo various chemical reactions, such as lithiation and cross-coupling, which allows it to form complex molecules. These reactions are facilitated by the presence of bromine atoms at the 3rd and 5th positions, which make the compound highly reactive .

Comparison with Similar Compounds

Properties

CAS No.

382657-37-6

Molecular Formula

C5H4Br3N

Molecular Weight

317.80 g/mol

IUPAC Name

3,5-dibromopyridine;hydrobromide

InChI

InChI=1S/C5H3Br2N.BrH/c6-4-1-5(7)3-8-2-4;/h1-3H;1H

InChI Key

OISFVQQMYRFTHY-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC=C1Br)Br.Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.